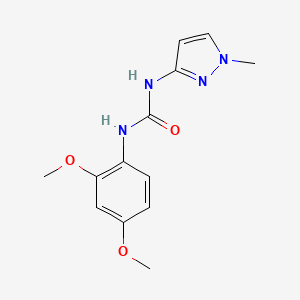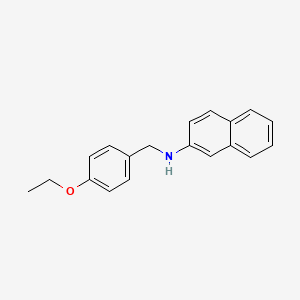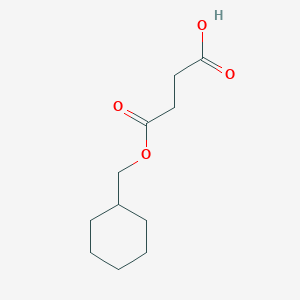
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, commonly known as DMPU, is a widely used reagent in organic chemistry. It is a colorless, odorless, and highly polar compound that is soluble in most organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity and selectivity of a wide range of chemical reactions. In
作用机制
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with nucleophiles, which enhances their reactivity. DMPU can also coordinate with metal ions, which can activate them for catalysis.
Biochemical and Physiological Effects
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic. DMPU is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
DMPU has several advantages as a reagent in organic synthesis. It is a highly polar solvent that can dissolve a wide range of organic compounds. It is also a powerful activator for many chemical reactions, which can enhance their reactivity and selectivity. However, DMPU can also be difficult to handle due to its high reactivity and sensitivity to moisture. It can also be expensive and difficult to obtain in large quantities.
未来方向
There are several future directions for the study of DMPU. One area of research could be the development of new synthetic methods that use DMPU as a reagent. Another area of research could be the study of the mechanism of action of DMPU and its interactions with nucleophiles and metal ions. Further studies could also be conducted to investigate the potential biochemical and physiological effects of DMPU.
Conclusion
In conclusion, DMPU is a highly polar compound that is widely used in organic synthesis as a solvent and activator. It has been extensively studied for its ability to enhance the reactivity and selectivity of chemical reactions. DMPU is non-toxic, non-carcinogenic, and not mutagenic or teratogenic. However, it can be difficult to handle and expensive to obtain. There are several future directions for the study of DMPU, including the development of new synthetic methods and the investigation of its mechanism of action and potential biochemical and physiological effects.
合成方法
DMPU can be synthesized by reacting 2,4-dimethoxyphenyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction yields DMPU as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
DMPU has been widely used in organic synthesis as a polar aprotic solvent and a powerful activator for a wide range of chemical reactions. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. DMPU has been found to enhance the reactivity and selectivity of reactions such as nucleophilic substitutions, Friedel-Crafts reactions, and Diels-Alder reactions.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-7-6-12(16-17)15-13(18)14-10-5-4-9(19-2)8-11(10)20-3/h4-8H,1-3H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVBQWJFJNYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)



![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)